molecular formula C20H22ClN3OS B106004 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- CAS No. 15589-07-8

4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl-

Cat. No. B106004
CAS RN: 15589-07-8
M. Wt: 387.9 g/mol
InChI Key: PPFVRNLSVQIAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been widely studied due to its potential use in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- is not fully understood. However, it has been suggested that it acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby inhibiting its activity. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- exhibits a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and antimicrobial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- in lab experiments is its potential use as a kinase inhibitor, which makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl-. One of the potential directions is to further investigate its potential use as a kinase inhibitor for the development of targeted cancer therapies. Another direction is to explore its potential use in the treatment of other diseases such as inflammation and infections. Additionally, further studies can be conducted to improve the solubility of this compound, which can make it more suitable for use in various experiments.
In conclusion, 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. It exhibits a wide range of biological activities such as antitumor, anti-inflammatory, and antimicrobial properties. Its potential use as a kinase inhibitor makes it a promising candidate for the development of targeted cancer therapies. Further studies are needed to explore its potential use in the treatment of other diseases and to improve its solubility for use in various experiments.

Synthesis Methods

The synthesis of 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- involves the reaction of 7-chloro-2-mercaptoquinazolin-3(4H)-one with diethylaminoethyl chloride hydrochloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound with a yield of around 60%.

Scientific Research Applications

4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- has been extensively studied for its potential use in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities such as antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a kinase inhibitor, which makes it a promising candidate for the development of targeted cancer therapies.

properties

CAS RN

15589-07-8

Product Name

4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl-

Molecular Formula

C20H22ClN3OS

Molecular Weight

387.9 g/mol

IUPAC Name

7-chloro-2-[2-(diethylamino)ethylsulfanyl]-3-phenylquinazolin-4-one

InChI

InChI=1S/C20H22ClN3OS/c1-3-23(4-2)12-13-26-20-22-18-14-15(21)10-11-17(18)19(25)24(20)16-8-6-5-7-9-16/h5-11,14H,3-4,12-13H2,1-2H3

InChI Key

PPFVRNLSVQIAAK-UHFFFAOYSA-N

SMILES

CCN(CC)CCSC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3

Canonical SMILES

CCN(CC)CCSC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3

Other CAS RN

15589-07-8

synonyms

7-Chloro-2-[[2-(diethylamino)ethyl]thio]-3-phenylquinazolin-4(3H)-one

Origin of Product

United States

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